

Chemical structure and IUPAC name of 2,6-Dimethyl-2-heptanol.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethyl-2-heptanol

Cat. No.: B077958

[Get Quote](#)

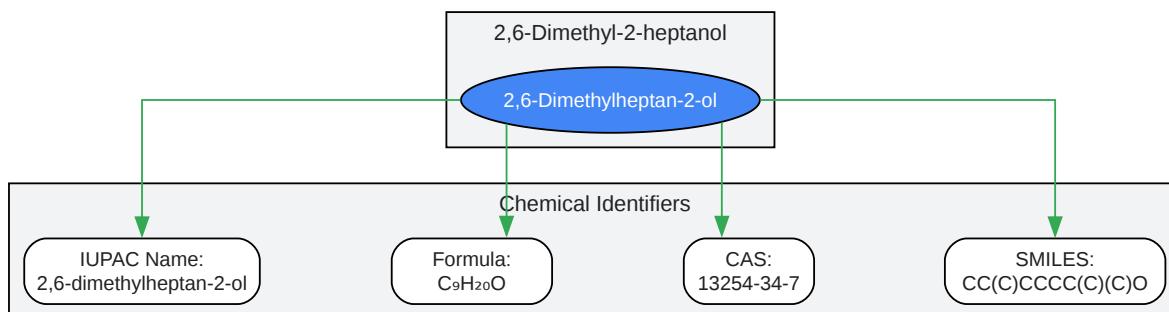
An In-depth Technical Guide to 2,6-Dimethyl-2-heptanol

Authored by: Gemini

Publication Date: December 20, 2025

Abstract

This technical guide provides a comprehensive overview of **2,6-Dimethyl-2-heptanol** (CAS No: 13254-34-7), a tertiary alcohol with significant applications in the fragrance, flavor, and chemical synthesis industries. This document details its chemical structure, IUPAC nomenclature, and physicochemical properties. Furthermore, it presents a detailed experimental protocol for its synthesis via the Grignard reaction, supported by workflow diagrams. The content is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a consolidated technical resource on this compound.


Chemical Identity and Structure

2,6-Dimethyl-2-heptanol is a branched-chain aliphatic alcohol. Its structure consists of a seven-carbon heptane backbone with two methyl group substituents at positions 2 and 6, and a hydroxyl group at position 2.

- IUPAC Name: 2,6-dimethylheptan-2-ol[1][2][3]

- Molecular Formula: C₉H₂₀O[[1](#)][[2](#)][[4](#)]
- Molecular Weight: 144.25 g/mol [[1](#)][[2](#)][[5](#)]
- CAS Registry Number: 13254-34-7[[1](#)][[2](#)][[3](#)]
- Synonyms: Dimetol, Freesiol, Lolitol, 2,6-Dimethylheptan-2-ol[[1](#)]

Below is a diagram illustrating the key identifiers and structural representations of the molecule.

[Click to download full resolution via product page](#)

Fig 1. Chemical Identifiers and Structure of **2,6-Dimethyl-2-heptanol**.

Physicochemical and Spectroscopic Data

The physical and chemical properties of **2,6-Dimethyl-2-heptanol** are critical for its handling, application, and analysis. This data has been aggregated from various sources and is presented below for clarity.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
Appearance	Clear, colorless liquid	[5][6]
Density	0.814 - 0.822 g/cm ³ at 20°C	[5][6]
Boiling Point	178 - 180 °C at 760 mmHg	[5][7]
Melting Point	-10 °C	[7][8]
Flash Point	63 - 69.97 °C	[7][8]
Water Solubility	Slightly soluble	[7][9]
Refractive Index	1.424 - 1.428 at 20°C	[5]
logP	3.0	[9]

Table 2: Spectroscopic and Chromatographic Data

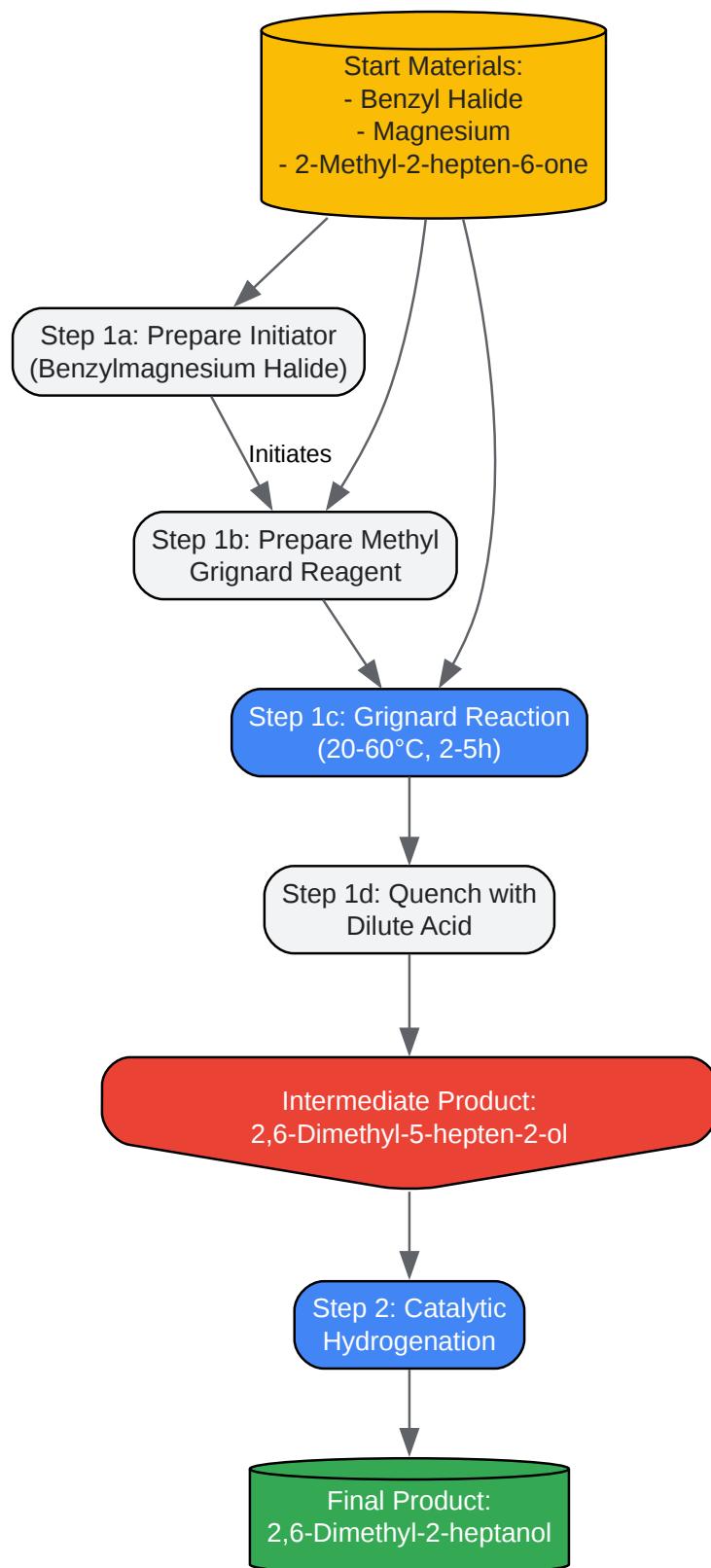
Data Type	Key Information	Reference(s)
Mass Spectrometry	GC-MS data available in NIST database	[1][10]
¹³ C NMR Spectroscopy	Spectral data available from SpectraBase	[1]
Infrared (IR) Spectroscopy	Vapor phase IR spectrum available	[1][11]
Gas Chromatography	Kovats Retention Index: 1023 (non-polar column)	[1][12]

Experimental Protocols: Synthesis

A documented method for the synthesis of **2,6-Dimethyl-2-heptanol** involves a two-step process starting with a Grignard reaction followed by catalytic hydrogenation.[13] This protocol is adapted from patent literature, which describes a robust method suitable for larger-scale production.

Synthesis via Grignard Reaction and Hydrogenation

Objective: To synthesize **2,6-Dimethyl-2-heptanol** from 2-Methyl-2-hepten-6-one.


Step 1: Preparation of Methyl Grignard Reagent and Reaction with Ketone

- Initiator Preparation: Prepare an initiator of benzylmagnesium chloride or benzylmagnesium bromide. This is achieved by reacting benzyl chloride or benzyl bromide with magnesium turnings in an anhydrous solvent such as tetrahydrofuran (THF).[\[13\]](#)
- Grignard Reagent Formation: Prepare the methyl Grignard reagent (methylmagnesium halide) using the prepared initiator.
- Grignard Reaction: Slowly add 2-Methyl-2-hepten-6-one to the methyl Grignard reagent under controlled temperature conditions (20-60 °C).[\[13\]](#) The reaction time is typically controlled between 2 to 5 hours.
- Work-up: After the addition is complete, allow the reaction to proceed for an additional hour. The reaction is then quenched by the addition of a dilute acid solution (e.g., HCl, H₂SO₄) to yield the crude intermediate product, 2,6-dimethyl-5-hepten-2-ol.[\[13\]](#)

Step 2: Catalytic Hydrogenation

- Hydrogenation Setup: The crude 2,6-dimethyl-5-hepten-2-ol is subjected to catalytic hydrogenation.
- Reaction: The intermediate is hydrogenated to saturate the double bond, yielding the final product, **2,6-Dimethyl-2-heptanol**.[\[13\]](#) The specific catalyst and reaction conditions (pressure, temperature) would be selected based on standard hydrogenation practices for alkenes.
- Purification: The final product is purified, typically through distillation, to remove any unreacted starting materials, byproducts, and catalyst residues.

The workflow for this synthesis is visualized in the diagram below.

[Click to download full resolution via product page](#)**Fig 2.** Workflow for the Synthesis of **2,6-Dimethyl-2-heptanol**.

Applications and Relevance

2,6-Dimethyl-2-heptanol is primarily utilized in fields that leverage its unique organoleptic and solvent properties.

- **Fragrance and Flavor Industry:** It is used as a component in fragrance formulations for consumer products, imparting a fresh, floral, and woody scent.[1][5][9] It also serves as a building block in the synthesis of other fragrance chemicals.[6]
- **Solvent Applications:** Its branched structure and moderate volatility make it an effective solvent in various organic synthesis reactions.[5]
- **Cosmetic Formulations:** The compound is incorporated into cosmetic products for its emollient properties, contributing to skin feel and moisture retention in creams and lotions.[5]
- **Chemical Intermediate:** It acts as a precursor in the synthesis of other value-added chemicals, including those used in pharmaceuticals and agrochemicals.[5]

Safety and Handling

According to GHS classifications, **2,6-Dimethyl-2-heptanol** is known to cause skin and serious eye irritation.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles and gloves. Store in a cool, well-ventilated area away from incompatible materials.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dimethyl-2-heptanol | C9H20O | CID 83268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Heptanol, 2,6-dimethyl- [webbook.nist.gov]
- 3. 2-Heptanol, 2,6-dimethyl- [webbook.nist.gov]
- 4. PubChemLite - 2,6-dimethyl-2-heptanol (C9H20O) [pubchemlite.lcsb.uni.lu]
- 5. chemimpex.com [chemimpex.com]
- 6. What is 2,6-Dimethyl-2-heptanol - Properties & Specifications [fr.polic-chemical.com]
- 7. 2,6-dimethyl heptanol [chembk.com]
- 8. 2,6-Dimethyl-2-heptanol | lookchem [lookchem.com]
- 9. 2,6-Dimethyl-2-heptanol CAS#: 13254-34-7 [m.chemicalbook.com]
- 10. 2-Heptanol, 2,6-dimethyl- [webbook.nist.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. 2-Heptanol, 2,6-dimethyl- [webbook.nist.gov]
- 13. CN100516010C - Method for preparing 2,6-dimethyl-2-heptanol - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Chemical structure and IUPAC name of 2,6-Dimethyl-2-heptanol.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077958#chemical-structure-and-iupac-name-of-2-6-dimethyl-2-heptanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com